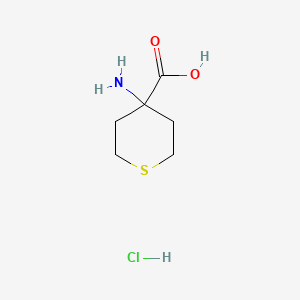

4-aminooxane-2-carboxylic acid, Mixture of diastereomers

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-aminooxane-2-carboxylic acid, Mixture of diastereomers” refers to a mixture of stereoisomers of 4-aminooxane-2-carboxylic acid. A diastereomer is a type of a stereoisomer. Diastereomers are defined as non-mirror image non-identical stereoisomers, thus they have different physical properties and can exhibit different chemical reactivity . This mixture is a racemic mixture, which is a 50:50 mixture of two enantiomers .

Synthesis Analysis

The synthesis of a racemic mixture involves the reaction of a racemate with an enantiomerically pure chiral reagent, which gives a mixture of diastereomers . For example, if a racemic mixture of a chiral alcohol is reacted with an enantiomerically pure carboxylic acid, the result is a mixture of diastereomers .Molecular Structure Analysis

The molecular structure of the diastereomers in the mixture can be analyzed using techniques such as spectroscopy or chromatography . Since each enantiomer rotates plane-polarized light in an equal but opposite direction, the overall optical activity of a racemic mixture is zero .Chemical Reactions Analysis

The chemical reactions involving diastereomers are based on their different physical and chemical properties . For instance, if a racemic mixture of a chiral alcohol is reacted with an enantiomerically pure carboxylic acid, the result is a mixture of diastereomers .Physical And Chemical Properties Analysis

Diastereomers have different physical properties such as solubility, melting point, and boiling point . These differences in physical properties are used to achieve resolution of racemates .Mechanism of Action

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-aminooxane-2-carboxylic acid involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2,3-epoxybutane", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Epoxide ring opening - 2,3-epoxybutane is reacted with hydroxylamine hydrochloride in the presence of sodium hydroxide to form 4-hydroxy-2-aminobutane.", "Step 2: Protection of hydroxyl group - The hydroxyl group of 4-hydroxy-2-aminobutane is protected by reacting it with tert-butyldimethylsilyl chloride in the presence of imidazole to form tert-butyldimethylsilyl-4-hydroxy-2-aminobutane.", "Step 3: Oxidation - tert-butyldimethylsilyl-4-hydroxy-2-aminobutane is oxidized with potassium permanganate in the presence of sodium hydroxide to form tert-butyldimethylsilyl-4-oxo-2-aminobutane.", "Step 4: Reduction - tert-butyldimethylsilyl-4-oxo-2-aminobutane is reduced with sodium borohydride in the presence of acetic acid to form tert-butyldimethylsilyl-4-hydroxy-2-aminobutane.", "Step 5: Deprotection - The tert-butyldimethylsilyl group is removed from tert-butyldimethylsilyl-4-hydroxy-2-aminobutane by reacting it with hydrochloric acid in the presence of water to form 4-hydroxy-2-aminobutane.", "Step 6: Carboxylation - 4-hydroxy-2-aminobutane is carboxylated with carbon dioxide in the presence of sodium hydroxide to form 4-aminooxane-2-carboxylic acid.", "Step 7: Diastereomer separation - The resulting product is a mixture of diastereomers, which can be separated using chromatography or other methods." ] } | |

CAS RN |

1544494-67-8 |

Molecular Formula |

C6H11NO3 |

Molecular Weight |

145.2 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.